Cas no 114173-36-3 (Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)
114173-36-3 structure
Product Name:Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
CAS-Nr.:114173-36-3
MF:C16H21NO3
MW:275.342844724655
CID:106200
PubChem ID:3623
Update Time:2025-04-18
Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- homatropine
- ZTVIKZXZYLEVOL-UHFFFAOYSA-N
- Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester (9CI)
- (.+/-.)-Homatropine
- BDBM82370
- CAS_87-00-3
- NSC60600
- AKOS005605558
- Homoatropine
- NCGC00015489-06
- SCHEMBL23970
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate
- Tropine, mandelate
- Homotropine
- NCGC00162198-01
- 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate
- 1.alpha.H,5.alpha.H-Tropan-3-.alpha.-ol, mandelate
- 114173-36-3
- Benzeneacetic acid, .alpha.-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo-(.+/-.)-
- Mandelytropeine
- SDCCGSBI-0050574.P003
- Mandelyltropeine
- Lopac0_000592
- CHEMBL1237117
- SR-01000075900-6
- NCI60_004650
- CCG-204681
- FT-0603300
- 3.alpha.-Hydroxy-1.alpha.H,5.alpha.H-tropanium mandelate (ester)
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate #
- L000927
- NCGC00015489-02
- Mandelic acid, 3d-tropanyl ester
- NCGC00015489-03
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(phenyl)acetate
- NSC_5821
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
- Homatropin
- NSC-60600
- DTXSID60858968
- NS00127348
-
- Inchi: 1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3
- InChI-Schlüssel: ZTVIKZXZYLEVOL-UHFFFAOYSA-N
- Lächelt: O(C(C(C1C=CC=CC=1)O)=O)C1CC2CCC(C1)N2C
Berechnete Eigenschaften
- Genaue Masse: 275.15223
- Monoisotopenmasse: 275.15214353g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 4
- Komplexität: 340
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 3
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topologische Polaroberfläche: 49.8Ų
Experimentelle Eigenschaften
- PSA: 49.77
Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Verwandte Literatur
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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